molecular formula C14H17NO5S B2496155 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 314282-21-8

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2496155
CAS No.: 314282-21-8
M. Wt: 311.35
InChI Key: YSOYOJOVFAWJCR-UHFFFAOYSA-N
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Description

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown pronounced antinociceptive activity , suggesting potential targets could be receptors or enzymes involved in pain perception and response.

Mode of Action

It’s known that the compound undergoes intramolecular cyclization . This process could potentially alter the compound’s interaction with its targets, leading to changes in cellular functions.

Biochemical Pathways

Given its reported antinociceptive activity , it may influence pathways related to pain perception and response

Result of Action

The compound has been reported to exhibit pronounced antinociceptive activity . This suggests that it may have a significant effect on molecular and cellular functions related to pain perception and response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This reaction is often carried out under the influence of acetic anhydride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for targeted research in medicinal chemistry and materials science .

Biological Activity

Introduction

The compound 4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid, also known by its CAS number 314282-21-8, is a thiophene derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action based on diverse research findings.

Chemical Properties

The molecular formula of the compound is C14H17N2O5SC_{14}H_{17}N_{2}O_{5}S with a molar mass of 311.35 g/mol. It features a cyclopenta[b]thiophene structure that is significant for its biological activity. The compound's structure can be represented as follows:

Structure 4((3(Ethoxycarbonyl)5,6dihydro4Hcyclopenta[b]thiophen2yl)amino)4oxobutanoic acid\text{Structure }4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic\text{ acid}

Biological Activity

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of thiophene derivatives, including compounds similar to this compound. In particular, it has been demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of thiophene derivatives on A549 non-small cell lung cancer cells. The results indicated that certain derivatives exhibited submicromolar growth inhibition (GI50 values) against these cells, suggesting significant anticancer potential .
    • Another study reported that a related compound showed GI50 values ranging from 0.22 to 0.88 μM across several cancer cell lines, including breast and prostate cancers. These findings indicate a broad-spectrum anticancer activity .
  • Mechanistic Insights :
    • Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells. Specifically, they were found to activate caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process .
    • The ability to inhibit tubulin polymerization was also noted as a potential mechanism for the observed antiproliferative effects, as it disrupts the mitotic spindle formation necessary for cell division .

Summary of Biological Activity Findings

Cell Line GI50 (μM) Mechanism of Action
A549<0.5Induces apoptosis
OVACAR-42.01Inhibits tubulin
MDA-MB-2310.22Cell cycle arrest
PC-30.613Apoptosis activation

Additional Activities

Beyond antiproliferative effects, some studies have suggested that thiophene derivatives may possess anti-inflammatory and analgesic properties. These activities could further enhance their therapeutic potential in treating various conditions beyond cancer .

The compound this compound exhibits promising biological activities, particularly in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Continued research into this compound and its derivatives could lead to the development of novel anticancer therapies.

References

  • NCBI PMC Article on Cyclohepta[b]thiophenes .
  • ChemBK Database Information .
  • Synthesis and Anti-inflammatory Activity Study .

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-2-20-14(19)12-8-4-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h2-7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOYOJOVFAWJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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